molecular formula C20H19N3O B3726738 N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)benzohydrazide

N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)benzohydrazide

Cat. No. B3726738
M. Wt: 317.4 g/mol
InChI Key: GNZDXLAJGCZWQZ-RELWKKBWSA-N
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Description

“N’-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)benzohydrazide” is a complex organic compound. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused onto a pyrrole ring. This moiety is substituted with a methyl group at the 6-position . The carbazole nitrogen forms a double bond with a hydrazide group, which consists of a nitrogen atom bonded to two hydrogen atoms and an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the carbazole moiety), a methyl group, and a hydrazide group. The carbazole moiety could potentially participate in pi stacking interactions due to its aromatic nature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbazole moiety, the methyl group, and the hydrazide group. The carbazole moiety, being aromatic, might undergo electrophilic aromatic substitution reactions. The hydrazide group could potentially participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the carbazole moiety might confer stability and rigidity to the molecule, while the hydrazide group might influence its polarity .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The study of this compound could potentially contribute to various fields, such as organic chemistry, medicinal chemistry, and materials science, depending on its properties and reactivity .

properties

IUPAC Name

N-[(E)-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-13-10-11-17-16(12-13)15-8-5-9-18(19(15)21-17)22-23-20(24)14-6-3-2-4-7-14/h2-4,6-7,10-12,21H,5,8-9H2,1H3,(H,23,24)/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZDXLAJGCZWQZ-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3=NNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N\NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)benzohydrazide
Reactant of Route 3
N'-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)benzohydrazide

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